4-(2-Formylfuran-3-YL)benzoic acid
CAS No.: 597565-49-6
Cat. No.: VC8282000
Molecular Formula: C12H8O4
Molecular Weight: 216.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 597565-49-6 |
|---|---|
| Molecular Formula | C12H8O4 |
| Molecular Weight | 216.19 g/mol |
| IUPAC Name | 4-(2-formylfuran-3-yl)benzoic acid |
| Standard InChI | InChI=1S/C12H8O4/c13-7-11-10(5-6-16-11)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15) |
| Standard InChI Key | FFRLLLWITZHGDQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(OC=C2)C=O)C(=O)O |
| Canonical SMILES | C1=CC(=CC=C1C2=C(OC=C2)C=O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzoic acid moiety (C₆H₅COOH) linked to a 2-formylfuran group at the 3-position of the benzene ring. The furan ring’s 2-position bears an aldehyde (-CHO) group, creating a conjugated system that enhances electronic delocalization . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(2-formylfuran-3-yl)benzoic acid | |
| Molecular Formula | ||
| Molecular Weight | 216.19 g/mol | |
| Canonical SMILES | C1=CC(=CC=C1C2=C(OC=C2)C=O)C(=O)O | |
| InChI Key | FFRLLLWITZHGDQ-UHFFFAOYSA-N |
Structural Note: Differentiation from the positional isomer 4-(5-formyl-2-furyl)benzoic acid (CAS 39245-15-3) is critical. The latter places the formyl group at the furan’s 5-position, altering conjugation patterns and reactivity .
Synthesis and Chemical Modifications
Synthetic Routes
The primary synthesis involves coupling furan derivatives with benzoic acid precursors. A representative protocol from Gentili et al. (2022) for related compounds involves:
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Suzuki-Miyaura Cross-Coupling: To attach the furan ring to the benzoic acid scaffold .
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Knoevenagel Condensation: Introduces the formyl group via aldehyde functionalization .
Table 1: Optimized Synthesis Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ester Hydrolysis | LiOH, CH₃OH/H₂O, reflux | 96% |
| Aldehyde Introduction | Knoevenagel condensation, 80°C | 75–85% |
Applications in Scientific Research
Medicinal Chemistry
While direct studies on 4-(2-formylfuran-3-YL)benzoic acid are scarce, structural analogs exhibit notable bioactivity:
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Antiviral Activity: 2-Aryl-5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans inhibit HIV-1 gp41 with EC₅₀ values of 44–99 nM .
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Anticancer Potential: Furan-carboxylic acid hybrids interfere with kinase signaling pathways in preclinical models .
Materials Science
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Coordination Polymers: The aldehyde and carboxylate groups act as ligands for metal-organic frameworks (MOFs).
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Photoresponsive Materials: Conjugated π-systems enable applications in organic electronics .
Research Gaps and Future Directions
Pharmacological Profiling
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ADMET Studies: No data exist on absorption, distribution, or toxicity.
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Target Identification: Computational docking studies could predict protein targets (e.g., cyclooxygenase, HIV proteases) .
Synthetic Optimization
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